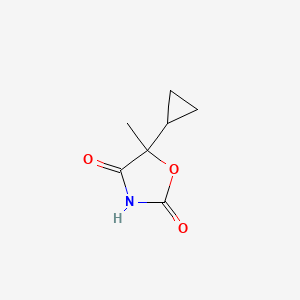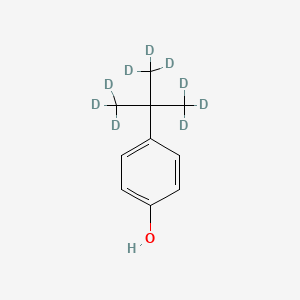
5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one
Overview
Description
5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one (BCDDP) is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that is not found in nature and has a wide range of biochemical and physiological effects. BCDDP has been used in lab experiments to study several biological processes, including enzymatic activity, gene expression, and protein-protein interactions.
Scientific Research Applications
Antitumor Activity
The compound has been studied for its potential in antitumor activity . It’s been found that derivatives of this compound, such as pyridinesulfonamide, can inhibit the activity of PI3Kα kinase, which is significant in cancer research . The ability to modulate this kinase activity suggests that 5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one could be a valuable asset in developing new anticancer therapies.
Enantiomer Synthesis and Analysis
The synthesis of enantiomers of related compounds has been achieved, and their stereostructures have been researched . This is crucial because the different enantiomers of a compound can have vastly different biological activities. The ability to synthesize and analyze these enantiomers means that 5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one could be used in the development of more targeted and effective pharmaceuticals.
PI3K Inhibition
This compound’s derivatives have been selected as inhibitors for phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, differentiation, motility, and survival . This application is particularly relevant in the context of diseases such as cancer, where PI3K inhibitors can play a role in controlling disease progression.
Organocatalysis
There is potential use for sulfonamide compounds in (stereoselective) organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group . This application could be significant in chemical synthesis and pharmaceutical manufacturing processes.
Antibacterial and Antiviral Properties
Sulfonamides, which are related to this compound, have historically been used as antibacterial agents. They possess a range of biological activities, including antibacterial and antiviral effects . Research into the applications of 5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one could extend into these areas, potentially leading to the development of new treatments for bacterial and viral infections.
Drug Design and Discovery
The compound’s structure is important in the design of drug candidates. Its derivatives have been used in the design of novel drugs, suggesting that it could be a key fragment in the development of new therapeutic agents .
properties
IUPAC Name |
5-bromo-3-chloro-1-(difluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)5(12)11(2-3)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDYMDCPCPHWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one | |
CAS RN |
1803601-66-2 | |
| Record name | 5-bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



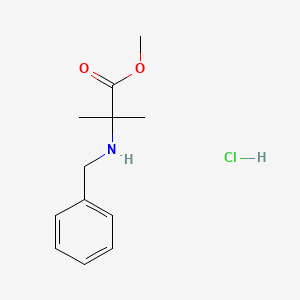

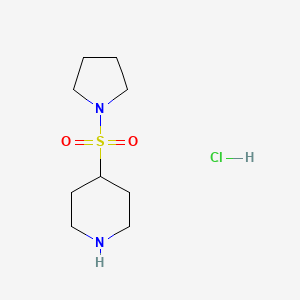


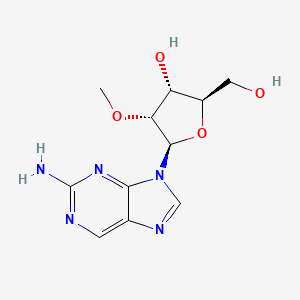
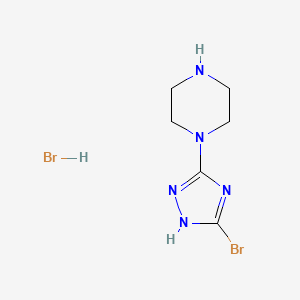

![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)
